molecular formula C20H24N2O5 B5915346 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide

2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide

Cat. No. B5915346
M. Wt: 372.4 g/mol
InChI Key: ADITVSUWAXVKOR-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide, also known as DEAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide involves the inhibition of the Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). Additionally, 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and neuroprotection. Moreover, it has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA damage repair, and oxidative stress response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide is its potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. Moreover, it exhibits a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the major limitations of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide is its poor solubility in water, which may limit its clinical applications.

Future Directions

Several future directions can be explored to further understand the potential applications of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide. One of the areas of research could be the development of novel formulations to improve its solubility and bioavailability. Moreover, the synergistic effects of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide with other chemotherapeutic agents could be explored to enhance its antitumor activity. Additionally, the role of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide in modulating the immune system and its potential applications in immunotherapy could be investigated. Furthermore, the neuroprotective effects of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide could be explored for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide involves the condensation of 4-ethoxyaniline with 3,4-dimethoxybenzaldehyde under basic conditions, followed by the reaction with N-bromoacetamide in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported that 2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, it has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxy-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-5-26-17-9-7-16(8-10-17)21-20(23)13-27-22-14(2)15-6-11-18(24-3)19(12-15)25-4/h6-12H,5,13H2,1-4H3,(H,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADITVSUWAXVKOR-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CON=C(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CO/N=C(\C)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1-(3,4-Dimethoxyphenyl)ethylidene]amino}oxy)-N~1~-(4-ethoxyphenyl)acetamide

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